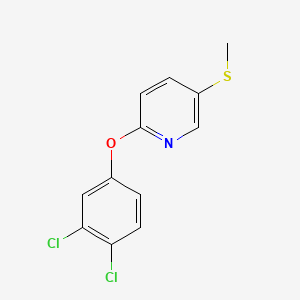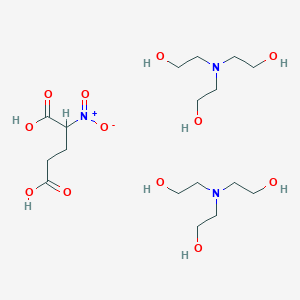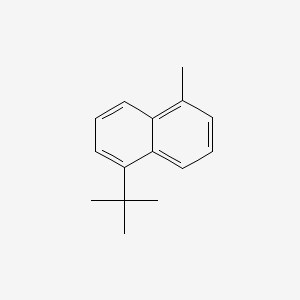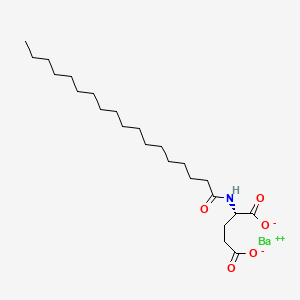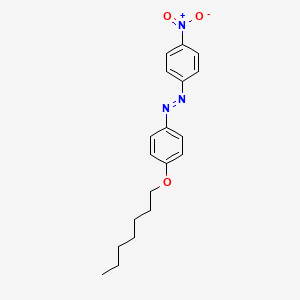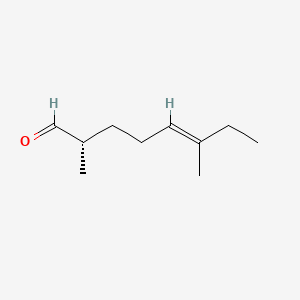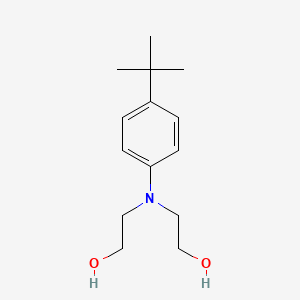
2,2'-((p-tert-Butylphenyl)imino)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((p-tert-Butylphenyl)imino)diethanol is an organic compound with the molecular formula C14H23NO2. It is known for its unique structure, which includes a tert-butylphenyl group attached to an imino group, which is further connected to two ethanol groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((p-tert-Butylphenyl)imino)diethanol typically involves the reaction of p-tert-butylphenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
p-tert-Butylphenylamine+Ethylene oxide→2,2’-((p-tert-Butylphenyl)imino)diethanol
Industrial Production Methods
In industrial settings, the production of 2,2’-((p-tert-Butylphenyl)imino)diethanol involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((p-tert-Butylphenyl)imino)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The imino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2,2’-((p-tert-Butylphenyl)imino)diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,2’-((p-tert-Butylphenyl)imino)diethanol involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The specific pathways and targets depend on the context of its use, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-((p-tert-Butylphenyl)imino)diethanol
- N-tert-Butyldiethanolamine
- tert-Butyldiethanolamine
Uniqueness
2,2’-((p-tert-Butylphenyl)imino)diethanol is unique due to its specific structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
93721-24-5 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
2-[4-tert-butyl-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)12-4-6-13(7-5-12)15(8-10-16)9-11-17/h4-7,16-17H,8-11H2,1-3H3 |
Clave InChI |
IEXYKOLCMBHVMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


